REACTION_CXSMILES
|
FC(F)(F)C1C=C(C=C([NH:18][C:19]([CH:21]2[CH2:30][CH2:29][C:28]3[C:23](=[CH:24][C:25](OC4C=CN=C(C5NC(C(F)(F)F)=CN=5)C=4)=[CH:26][CH:27]=3)[CH2:22]2)=[O:20])C=1)CNC(=O)OC(C)(C)C.Cl>O1CCOCC1>[CH2:22]1[C:23]2[C:28](=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:29][CH2:30][CH:21]1[C:19]([NH2:18])=[O:20]
|
Name
|
tert-Butyl [3-(trifluoromethyl)-5-({[7-({2-[5-(trifluoromethyl)-1H-imidazol-2-yl]-pyridin-4-yl}oxy)-1,2,3,4-tetrahydronaphthalen-2-yl]carbonyl}amino)benzyl]carbamate
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(CNC(OC(C)(C)C)=O)C=C(C1)NC(=O)C1CC2=CC(=CC=C2CC1)OC1=CC(=NC=C1)C=1NC(=CN1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C(CCC2=CC=CC=C12)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |